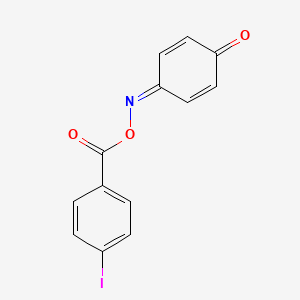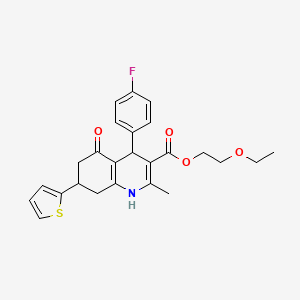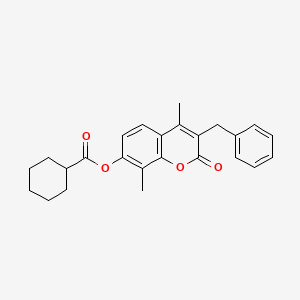
benzo-1,4-quinone O-(4-iodobenzoyl)oxime
Übersicht
Beschreibung
Benzo-1,4-quinone O-(4-iodobenzoyl)oxime, also known as IQ-1, is a synthetic compound that has been widely used in scientific research. This compound has been shown to have potential applications in various fields, including cancer research, drug development, and neurobiology.
Wirkmechanismus
The mechanism of action of benzo-1,4-quinone O-(4-iodobenzoyl)oxime involves the activation of the Nrf2 pathway. This pathway plays a crucial role in regulating the cellular response to oxidative stress and inflammation. This compound has been shown to activate the Nrf2 pathway by inhibiting the activity of Keap1, a negative regulator of Nrf2. This results in the upregulation of antioxidant and detoxification genes, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
The activation of the Nrf2 pathway by this compound has been shown to have a number of biochemical and physiological effects. These include the upregulation of antioxidant and detoxification genes, the inhibition of inflammation, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to protect against oxidative damage in various cell types, including neurons and liver cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using benzo-1,4-quinone O-(4-iodobenzoyl)oxime in lab experiments is its well-established synthesis method. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been thoroughly investigated.
Zukünftige Richtungen
There are several future directions for research involving benzo-1,4-quinone O-(4-iodobenzoyl)oxime. One area of interest is the development of this compound as a cancer therapeutic. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in neurobiology. Finally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in vivo.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has shown great promise in scientific research. Its activation of the Nrf2 pathway has been shown to have a number of biochemical and physiological effects, making it a promising candidate for cancer therapy, drug development, and neurobiology research. While there are limitations to its use in lab experiments, the well-established synthesis method and potential applications make this compound an exciting area of research for the future.
Wissenschaftliche Forschungsanwendungen
Benzo-1,4-quinone O-(4-iodobenzoyl)oxime has been used extensively in scientific research, particularly in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been used in drug development research, as it has been shown to enhance the efficacy of certain drugs. In neurobiology, this compound has been used to study the role of the Nrf2 pathway in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-iodobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO3/c14-10-3-1-9(2-4-10)13(17)18-15-11-5-7-12(16)8-6-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBSGDRLXSSIQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2,4-dichlorophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3958920.png)
![6-bromo-3-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B3958923.png)

![2-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3958951.png)
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B3958956.png)
![1-methyl-2-oxo-2-[(phenylsulfonyl)amino]ethyl acetate](/img/structure/B3958960.png)
![(5-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B3958966.png)
![(3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B3958967.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3958979.png)
![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3958992.png)
![4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B3959001.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3959004.png)
![2-{2-nitro-5-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3959007.png)